Molecular Property Differentiation: Computed XLogP3, Topological Polar Surface Area, and Hydrogen Bond Donor/Acceptor Counts vs. Closest Analogues
Computed physicochemical properties for 946293-61-4 (XLogP3 = 1.1, TPSA = 96 Ų, HBD = 2, HBA = 5, Rotatable Bonds = 4, Molecular Weight = 347.4 g/mol) place this compound within the oral drug-likeness descriptors of the Rule of Five . However, without experimental solubility, permeability, or metabolic stability data, these computed values cannot alone differentiate it from close N-phenylpropanamide benzothiadiazine analogs. The observed values compare to, but do not supersede, those of the commercially available BTD (TRPC5 activator, predicted XLogP = 2.5–3.5, MW ~508) or the N-(3-ethylphenyl) analogue (predicted XLogP ~1.5, MW 361.4) .
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.1, TPSA = 96 Ų, MW = 347.4 |
| Comparator Or Baseline | BTD (MW ~508, predicted XLogP > 2.5); N-(3-ethylphenyl) analogue (predicted XLogP ~1.5, MW 361.4) |
| Quantified Difference | XLogP3 for 946293-61-4 is ~0.4 units lower than the 3-ethylphenyl analogue; substantially lower than BTD (~1.5+ units) |
| Conditions | Computed via XLogP3 3.0 (PubChem) and Cactvs 3.4.8.24 |
Why This Matters
Lower computed lipophilicity suggests a potentially different absorption and distribution profile versus more hydrophobic benzothiadiazine probes, but this is an unvalidated prediction requiring experimental confirmation before any selection preference can be made.
- [1] PubChem Compound Summary, CID 20921938: Computed Properties (XLogP3, TPSA, HBD, HBA, Rotatable Bond Count, Molecular Weight). National Center for Biotechnology Information (2026). View Source
